molecular formula C12H10Cl2N2O4 B14263985 Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- CAS No. 184957-72-0

Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-

Cat. No.: B14263985
CAS No.: 184957-72-0
M. Wt: 317.12 g/mol
InChI Key: IKZLMTZOWWTHJO-UHFFFAOYSA-N
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Description

Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves various established methods such as the Skraup reaction, the Doebner-Miller reaction, and the Friedländer synthesis For the specific compound Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-, a multi-step synthetic route is often employed

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions under optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dichloromethyl and nitro groups enhances its reactivity and potential biological activity compared to simpler quinoline derivatives .

Properties

CAS No.

184957-72-0

Molecular Formula

C12H10Cl2N2O4

Molecular Weight

317.12 g/mol

IUPAC Name

4-(dichloromethyl)-6,7-dimethoxy-5-nitroquinoline

InChI

InChI=1S/C12H10Cl2N2O4/c1-19-8-5-7-9(6(12(13)14)3-4-15-7)10(16(17)18)11(8)20-2/h3-5,12H,1-2H3

InChI Key

IKZLMTZOWWTHJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C(=C1OC)[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

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